N-MOM-Cefditoren Pivoxil N-MOM-Cefditoren Pivoxil
Brand Name: Vulcanchem
CAS No.:
VCID: VC0206510
InChI:
SMILES:
Molecular Formula: C₂₇H₃₂N₆O₈S₃
Molecular Weight: 664.77

N-MOM-Cefditoren Pivoxil

CAS No.:

Cat. No.: VC0206510

Molecular Formula: C₂₇H₃₂N₆O₈S₃

Molecular Weight: 664.77

* For research use only. Not for human or veterinary use.

N-MOM-Cefditoren Pivoxil -

Specification

Molecular Formula C₂₇H₃₂N₆O₈S₃
Molecular Weight 664.77

Introduction

Chemical Identity and Structure

N-MOM-Cefditoren Pivoxil, formally named (Pivaloyloxy)methyl (6R,7R)-7-((E)-2-(Methoxyimino)-2-(2-((methoxymethyl)amino)thiazol-4-yl)acetamido)-3-((Z)-2-(4-methylthiazol-5-yl)vinyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, is a derivative of Cefditoren Pivoxil with a methoxymethyl (MOM) modification on the amino group in the thiazole ring . This key structural modification differentiates it from the parent compound.

The compound has a defined molecular formula of C27H32N6O8S3 and a precise molecular weight of 664.77 g/mol . This represents an increase from the parent compound Cefditoren Pivoxil, which has a molecular weight of 620.7 g/mol and formula of C25H28N6O7S3 . The structural modification with the methoxymethyl group is significant as it may alter the pharmacokinetic and pharmacodynamic properties of the parent molecule.

N-MOM-Cefditoren Pivoxil retains the core β-lactam structure characteristic of cephalosporins, with the addition of the methoxymethyl group potentially enhancing certain pharmacological properties. The compound's structure includes several key moieties that contribute to its antibiotic function:

  • The β-lactam ring fused to a dihydrothiazine ring (cephem nucleus)

  • The (E)-2-(methoxyimino)-2-(2-((methoxymethyl)amino)thiazol-4-yl)acetamido side chain at C-7

  • The (Z)-2-(4-methylthiazol-5-yl)vinyl group at C-3

  • The pivaloyloxymethyl ester group that functions as a prodrug component

Physicochemical Properties

Physical Characteristics

N-MOM-Cefditoren Pivoxil presents as a pale yellow solid with distinctive physical properties that influence its handling and formulation . The compound decomposes at temperatures above 95°C, indicating thermal sensitivity that must be considered in manufacturing and storage processes . This thermal behavior is consistent with the β-lactam structure, which is known for relative instability at elevated temperatures.

The compound exhibits limited solubility in common organic solvents, being only slightly soluble in chloroform and methanol . This solubility profile has important implications for formulation development and potentially affects bioavailability in pharmaceutical applications.

Stability Considerations

Storage recommendations for N-MOM-Cefditoren Pivoxil include maintaining the compound at -20°C under inert atmosphere conditions . This requirement suggests sensitivity to oxidative degradation and hydrolysis, which is consistent with the reactive nature of the β-lactam ring and other functional groups present in the molecule. The stability considerations necessitate careful handling during research and potential pharmaceutical development.

Elemental Composition

Elemental analysis confirms the chemical identity of N-MOM-Cefditoren Pivoxil with close agreement between theoretical and experimental values:

ElementExperimental Value (%)Theoretical Value (%)
Carbon (C)47.9948.78
Hydrogen (H)4.914.85
Nitrogen (N)12.4312.64

This elemental analysis data provides verification of the compound's molecular formula and structural integrity .

Analytical Characterization

Chromatographic Analysis

Thin-layer chromatography (TLC) provides a reliable method for identity confirmation of N-MOM-Cefditoren Pivoxil:

ParameterSpecification
Stationary phaseSilica gel (SiO2)
Mobile phaseDichloromethane:Methanol (9:1)
VisualizationUV light and AMCS reagent
Retention factor (Rf)0.45
ObservationSingle spot

The presence of a single spot on TLC indicates good purity, which is further confirmed by HPLC analysis showing 95.56% purity . This level of purity is appropriate for research applications and potential pharmaceutical development.

Spectroscopic Characterization

Multiple spectroscopic techniques have been employed to confirm the structure of N-MOM-Cefditoren Pivoxil:

  • Proton Nuclear Magnetic Resonance (1H NMR) in CDCl3 and CD3OD

  • Carbon-13 Nuclear Magnetic Resonance (13C NMR) in CD3OD

  • Mass Spectrometry (MS)

These spectroscopic methods collectively provide unambiguous confirmation of the compound's structural features, including the critical methoxymethyl modification .

Relationship to Parent Compound Cefditoren Pivoxil

N-MOM-Cefditoren Pivoxil is derived from Cefditoren Pivoxil, which itself is a pivaloyloxymethyl ester prodrug of the active antibiotic cefditoren . The parent compound, Cefditoren Pivoxil, is an established third-generation cephalosporin with several important clinical applications.

Comparative Structure-Activity Relationship

The key structural difference between N-MOM-Cefditoren Pivoxil and its parent compound is the methoxymethyl (MOM) group attached to the amino function in the thiazole ring. This modification potentially affects:

  • Lipophilicity and membrane permeability

  • Metabolic stability and resistance to enzymatic degradation

  • Receptor binding and antimicrobial spectrum

  • Pharmacokinetic properties including absorption, distribution, and elimination

The parent compound, Cefditoren Pivoxil, functions as a prodrug that requires hydrolysis by intestinal esterases during absorption to release the microbiologically active cefditoren . It remains to be determined whether N-MOM-Cefditoren Pivoxil follows a similar activation pathway or possesses distinct pharmacokinetic properties.

Future Research Directions

Several research avenues merit exploration to further characterize N-MOM-Cefditoren Pivoxil and assess its potential as an antimicrobial agent:

  • Comprehensive antimicrobial activity profiling against common pathogens and resistant strains

  • Comparative pharmacokinetic studies with Cefditoren Pivoxil to determine if the MOM modification enhances bioavailability or tissue penetration

  • Metabolic studies to elucidate the biotransformation pathway and identify active metabolites

  • Formulation development studies to optimize drug delivery

  • Toxicological evaluations to establish safety profiles in preclinical models

These investigations would provide valuable insights into the potential advantages of N-MOM-Cefditoren Pivoxil over existing cephalosporin antibiotics.

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